molecular formula C11H25ClN2O B1377536 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride CAS No. 1443980-44-6

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride

Cat. No. B1377536
CAS RN: 1443980-44-6
M. Wt: 236.78 g/mol
InChI Key: YMGMSRPNBPFFRD-UHFFFAOYSA-N
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Description

“1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1443980-44-6 . It has a molecular weight of 236.78 . The IUPAC name for this compound is 1-(3-(1-aminoethyl)piperidin-1-yl)-2-methylpropan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H24N2O.ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;/h9-10,14H,4-8,12H2,1-3H3;1H . This indicates the molecular structure of the compound.

It has a molecular weight of 236.78 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis Process

A range of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, structurally related to 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride, were synthesized through reactions involving α-phenyl-β-piperidino-4-substituted propiophenones and Grignard reactants in ether. This process resulted in the creation of hydrochlorides of aminopropanols as white crystalline substances (Gasparyan et al., 2011).

Biological Properties

The synthesized hydrochlorides were explored for their antibacterial and antioxidant properties. Notably, hydrochlorides of 3-(4-ethoxyphenyl)-2-phenyl-1-piperidineheptan-, 3-(4-ethoxyphenyl)-2-phenyl-1-piperidineoctan-, and 2-phenyl-1-piperidine-3-(4-propoxyphenyl)decan-3-ols displayed moderate antibacterial activity. Furthermore, hydrochlorides 3-(4-ethoxyphenyl)-2-phenyl-1-piperidinepentan- and 3-(4-ethoxyphenyl)-5-methyl-2-phenyl-1-piperidinehexan-3-ols exhibited significant antioxidant activity. This suggests potential biological relevance in areas requiring antibacterial and antioxidant applications (Gasparyan et al., 2011).

Chemical Properties and Reactions

Cleavage and Rearrangement

When certain substituted 3-amino-1:1-diphenylpropan-1-ols were boiled in acid solution, they transformed predictably into substituted allylamines. However, in specific cases like 3-piperidino-1:1:3-triphenylpropan-1-ol, the process also led to partial de-amination and the formation of compounds such as dinieric 1:1:3-triphenylallene, showcasing interesting chemical behaviors and potential for further chemical manipulation and study (Adamson, 1949).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O.ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;/h9-10,14H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGMSRPNBPFFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC(C)(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride

CAS RN

1443979-66-5
Record name 1-Piperidineethanol, 3-(1-aminoethyl)-α,α-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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